molecular formula C25H37NO5 B12276952 4-Nitrophenyl 17-Octadecyn-1-yl Carbonate

4-Nitrophenyl 17-Octadecyn-1-yl Carbonate

Cat. No.: B12276952
M. Wt: 431.6 g/mol
InChI Key: ZGYBPEXMOMOEBG-UHFFFAOYSA-N
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Description

4-Nitrophenyl 17-Octadecyn-1-yl Carbonate is a chemical compound with the molecular formula C25H37NO5. It is characterized by the presence of a nitrophenyl group and a long alkyne chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 17-Octadecyn-1-yl Carbonate typically involves the reaction of 4-nitrophenol with 17-octadecyn-1-ol in the presence of a carbonate source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 17-Octadecyn-1-yl Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nitrophenyl 17-Octadecyn-1-yl Carbonate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 17-Octadecyn-1-yl Carbonate involves its interaction with molecular targets through its nitrophenyl and alkyne groups. The nitrophenyl group can participate in electron transfer reactions, while the alkyne chain can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 17-Octadecyn-1-yl Carbonate is unique due to its long alkyne chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific molecular recognition .

Properties

Molecular Formula

C25H37NO5

Molecular Weight

431.6 g/mol

IUPAC Name

(4-nitrophenyl) octadec-17-ynyl carbonate

InChI

InChI=1S/C25H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-30-25(27)31-24-20-18-23(19-21-24)26(28)29/h1,18-21H,3-17,22H2

InChI Key

ZGYBPEXMOMOEBG-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCCCCCCCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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